ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group at the second position, a formyl group at the fifth position, and a methyl group at the third position on the pyrrole ring
Mechanism of Action
Target of Action
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 181.19
Mode of Action
The mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through hydrogen bonding , but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It’s possible that it may be involved in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids.
Pharmacokinetics
It’s known that the compound has a high density (12±01 g/cm3) and a boiling point of 3193±420 °C at 760 mmHg . These properties could potentially impact its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a refrigerator and that it has a flash point of 146.9±27.9 °C . These factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where ethyl 3-methyl-1H-pyrrole-2-carboxylate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl 5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.
Substitution: Ethyl 5-(substituted)-3-methyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl 3-formyl-1H-pyrrole-2-carboxylate:
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a formyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-7(5-11)10-8/h4-5,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCLQRXCADRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360446 | |
Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-30-4 | |
Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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